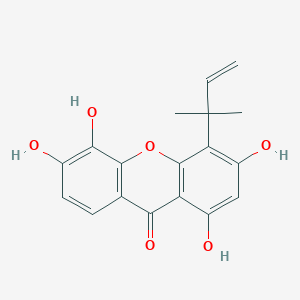

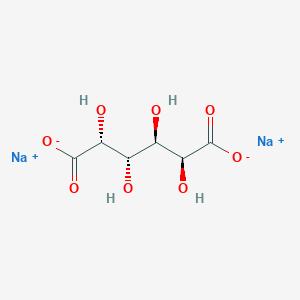

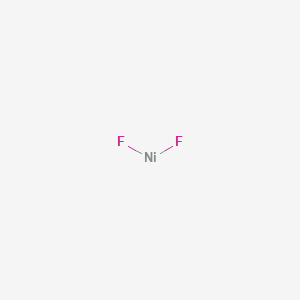

![molecular formula C20H27F3N2O5 B161735 (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine CAS No. 130414-30-1](/img/structure/B161735.png)

(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine” is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is also known as “(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine” and is used as an impurity in the synthesis of several drugs, including Ramipril, Spirapril Hydrochloride Monohydrate, Enalapril Maleate, Trandolapril, Moexipril Hydrochloride, and Quinapril Hydrochloride .

Molecular Structure Analysis

The compound has a linear formula of C6H5CH2CH2CH(CO2C2H5)NHCH(CH3)CO2H . Its IUPAC name is (2S)-2-[[ (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid .Wissenschaftliche Forschungsanwendungen

L-lysine Production and Applications

L-lysine is an essential amino acid with significant industrial applications, primarily in food and animal feed. Research has focused on enhancing L-lysine production through strain development and fermentation technologies. Optimization of fermentation parameters, conventional mutation, and genetic engineering have been explored to improve the industrial production of L-lysine, aiming to achieve higher productivity without compromising strain stability. The use of Corynebacterium glutamicum and Escherichia coli, modified through genetic engineering and conventional approaches, has shown promise in accumulating high levels of L-lysine in industrial settings (Fernanda Karine do Carmo Félix et al., 2019).

Biomedical Applications

L-lysine and its derivatives have been explored for various biomedical applications, including drug delivery systems, antiviral compounds, and tissue engineering. Highly branched polymers based on poly(amino acids), especially poly(L-lysine), have been reviewed for their potential as delivery vehicles for genes and drugs, showcasing their biocompatibility, biodegradability, and the ability to be metabolized. The unique structural properties of these polymers facilitate their application in non-viral gene delivery vectors and the delivery of inhalable drugs, underlining the importance of amino acid derivatives in medical research and application (Marisa Thompson & C. Scholz, 2021).

Relevance to Drug Discovery

The exploration of L-lysine derivatives in drug discovery, especially in the context of enzyme inhibition for antimicrobial applications, highlights the potential of amino acid derivatives in developing new therapeutic agents. Research targeting the enzymes involved in lysine biosynthesis has been aimed at overcoming bacterial resistance by developing novel antibiotics. This research underscores the significance of lysine derivatives in addressing critical challenges in public health, such as the emergence of resistant bacterial strains (M. Kale & S. Mohammad, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25(19(29)20(21,22)23)15(17(26)27)10-6-7-13-24/h3-5,8-9,15-16H,2,6-7,10-13,24H2,1H3,(H,26,27)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGKAQLXEOARHX-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](CCCCN)C(=O)O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584194 |

Source

|

| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

CAS RN |

130414-30-1 |

Source

|

| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

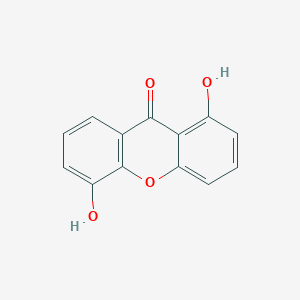

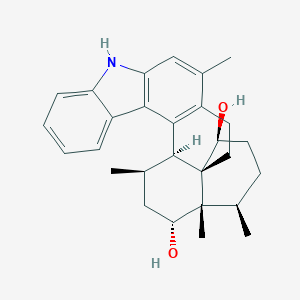

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

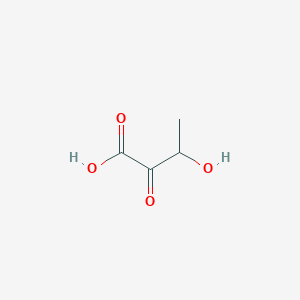

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)